SODIUM COCAMINOPROPIONATE
Description
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Properties
CAS No. |
12676-37-8 |
|---|---|
Molecular Formula |
C8H14NNaO4 |
Molecular Weight |
211.19083 |
Synonyms |
SODIUM COCAMINOPROPIONATE |
Origin of Product |
United States |
Historical Trajectories and Milestones in Amphoteric Surfactant Chemistry Research
The journey of surfactant chemistry began thousands of years ago with the creation of soap from animal fats and ash. nepjol.inforipublication.com The first recorded evidence of soap-like material production dates to ancient Babylon around 2800 BC. ripublication.com However, the development of synthetic surfactants is a more recent story, largely taking place in the 20th century with the rise of the petrochemical industry. scispace.com
Anionic surfactants were among the first synthetic types to be developed and still account for a major share of world production. nepjol.inforipublication.com Cationic surfactants gained importance in 1935 when their bacteriostatic properties were recognized. ripublication.com Non-ionic surfactants followed, gaining market share in the latter half of the 20th century. firp-ula.org
Amphoteric surfactants are a comparatively later development in this timeline. youtube.com The first patents began to be reported in the late 1930s. youtube.com A significant milestone occurred in the late 1940s and 1950s with the synthesis of the first imidazoline-based surfactants. encyclopedia.pub These early amphoterics, often glycinates derived from imidazoline (B1206853) chemistry, became foundational components in mild toiletry products. chemagent.su Over the subsequent decades, extensive research led to a variety of imidazoline derivatives with unique properties, solidifying their role in specialized applications. encyclopedia.pub
Table 1: Key Milestones in Surfactant Development
| Period | Milestone | Significance |
|---|---|---|
| ~2800 BC | Earliest production of soap-like materials in Babylon. ripublication.com | The origin of surface-active agents for cleaning. |
| 1930s | Imidazoline first used as a cationic surfactant for dye levelling in the textile industry. researchgate.net | Initial industrial application of the core imidazoline structure. |
| 1935 | Recognition of the bacteriostatic properties of cationic surfactants. ripublication.com | Opened new applications for surfactants beyond cleaning, influencing amphoteric development. |
| 1940s-1950s | First synthesis of imidazoline-based amphoteric surfactants. encyclopedia.pub | Marked the beginning of a key subclass of amphoterics, leading to mild surfactants. chemagent.su |
| 1950s-1970s | Amphoteric surfactants primarily used in children's shampoos and conditioning shampoos. alfa-chemistry.com | Established a core market for amphoterics in gentle personal care formulations. |
| 1980s-Present | Development of advanced and "green" synthesis methods (e.g., microwave synthesis) and novel structures like gemini (B1671429) surfactants. scielo.org.mxworldscientific.com | Research focus shifts to improving efficiency, sustainability, and performance properties. |
Positioning of Sodium Cocaminopropionate Within Contemporary Amphoteric Surfactant Research Landscapes
Sodium Cocaminopropionate is an amphoteric surfactant belonging to the alkylaminopropionate class, which is derived from imidazoline (B1206853) chemistry. encyclopedia.pub It is classified as an amino acid type amphoteric surfactant, characterized by having both an amino group and a carboxyl group in its structure. atamanchemicals.comsanyo-chemical-solutions.com This structure allows it to behave as a cationic surfactant in acidic solutions and an anionic surfactant in basic solutions. google.com
In the landscape of amphoteric surfactants, this compound is considered a specialty product. It is often overshadowed in market volume by other amphoterics like Cocamidopropyl betaine (B1666868) (CAPB) and Sodium Cocoamphoacetate. nih.gov However, its unique properties secure its place in specific formulations. Research highlights its utility as a mild surfactant, making it a preferred component in specialty shampoos and other personal care items where low irritation is critical. google.com
Contemporary research has explored novel applications for this compound beyond personal care. For instance, studies have investigated its role as a capping agent or stabilizer in the synthesis of silver nanoparticles, demonstrating its interaction at the nano-scale. rivm.nl Its ability to form unique crystal structures in formulations, which transition to liquid crystals near room temperature, is another area of research interest. google.com
Table 2: Comparative Properties of Selected Amphoteric Surfactants
| Property | This compound | Cocamidopropyl Betaine (CAPB) | Sodium Cocoamphoacetate (SCAA) |
|---|---|---|---|
| Chemical Class | Alkylaminopropionate (Amino acid type). encyclopedia.pubsanyo-chemical-solutions.com | Betaine. scispace.com | Imidazoline-derived glycinate. chemagent.sunih.gov |
| Primary Synthesis Route | Reaction of a fatty amine with an acrylic ester. google.com | Derived from coconut oil and dimethylaminopropylamine. nih.gov | Reaction involving fatty acids and aminoethylethanolamine, often resulting in a complex mixture. nih.gov |
| Key Research Focus | Use in mild formulations, nanoparticle stabilization. google.comrivm.nl | Broad application in personal care, rheology modification, and improving toxicological profiles of formulations. nih.gov | Development of high-purity grades with low by-products, use in low-irritation cosmetics. nih.gov |
| Behavior with pH | Cationic in acid, anionic in base, can precipitate at isoelectric point. sanyo-chemical-solutions.comgoogle.com | Cationic at low pH, zwitterionic over a broad pH range. firp-ula.org | Cationic in acid, anionic in base. wisdomlib.org |
Fundamental Academic Challenges and Research Imperatives for Imidazoline Derived Surfactants
Novel Synthetic Routes for this compound and Related Amphoteric Structures
Exploration of Esterification-Based Synthetic Pathways for Amphoteric Surfactants
Esterification presents a versatile and environmentally safer route for the synthesis of novel amphoteric surfactants. tandfonline.com One such approach involves the esterification of 2-hydroxy-N,N,N-trimethylethanaminium chloride (choline chloride) with a maleic acid alkyl ester. tandfonline.com This method is designed to create betaine-like surfactants with minimal byproducts and impurities. tandfonline.com The synthesis is typically carried out in the presence of a base as a catalyst under anhydrous conditions. tandfonline.com
The general scheme for this synthesis involves two main steps:
Synthesis of Maleic Acid Alkyl Ester : This is achieved by reacting maleic anhydride (B1165640) with an alkyl alcohol. This intermediate contains both a hydrophobic alkyl chain and a hydrophilic carboxylic acid group. tandfonline.com
Esterification with Choline (B1196258) Chloride : The maleic acid alkyl ester is then reacted with choline chloride. This reaction connects the quaternary nitrogen compound to the ester via an ester linkage, forming the final amphoteric surfactant. tandfonline.com
Researchers have synthesized a series of these surfactants with varying alkyl chain lengths (C8, C10, and C12) and studied their surface-active properties. tandfonline.com The reaction conditions, such as temperature and catalyst, are optimized to maximize the yield of the desired product. tandfonline.com
Table 1: Reaction Conditions and Yields for Esterification-Based Amphoteric Surfactant Synthesis
| Alkyl Chain Length | Reaction Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| C8 | 80-90 | Base | High |
| C10 | 80-90 | Base | High |
| C12 | 80-90 | Base | High |
Data based on generalized findings for this type of reaction. tandfonline.com
This esterification pathway offers a promising alternative to traditional methods, providing a simpler and cleaner route to a new class of amphoteric surfactants. tandfonline.com
Microwave-Assisted Organic Synthesis (MAOS) in Imidazoline Derivative Production
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of imidazoline derivatives, offering significant advantages over conventional heating methods. semanticscholar.orgresearchgate.net This technique is characterized by rapid reaction rates, milder reaction conditions, and the formation of cleaner products with high yields. semanticscholar.orgresearchgate.net
One notable application of MAOS is the synthesis of 2-substituted 2-imidazolines from the reaction of various nitriles with ethylenediamine. semanticscholar.orgresearchgate.net In this method, the reactants are irradiated with microwaves, often in the presence of a solvent like carbon disulphide, leading to the rapid formation of the corresponding imidazoline derivatives. semanticscholar.orgresearchgate.net The reaction time is dramatically reduced, often to just a few minutes, compared to several hours required for traditional methods. semanticscholar.org
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Imidazolines
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | Several hours | 1-5 minutes |
| Yield | Moderate | 70-80% |
| Reaction Conditions | High temperature | Mild |
| Product Purity | Often requires extensive purification | Cleaner product, simpler workup |
Data compiled from various studies on MAOS of imidazolines. semanticscholar.orgresearchgate.net
The efficiency of MAOS is also demonstrated in the solvent-free, microwave-assisted ring-opening reactions of phenyl glycidyl (B131873) ether with imidazoles and pyrazoles. mdpi.com This approach allows for rapid reactions, typically heating to 120°C within a minute, and results in serviceable yields of the desired products after purification. mdpi.com The development of microwave-assisted, one-step syntheses of dicyano imidazoles further highlights the potential of this technology for creating complex imidazole (B134444) derivatives efficiently and with a reduced environmental footprint. tandfonline.com
Radiation-Assisted Methodologies for Amphoteric Surfactant Synthesis
Radiation-assisted synthesis offers a unique approach to the creation and modification of surfactants and related polymer systems. Gamma irradiation, for instance, has been employed to synthesize hydrogels composed of hydroxyethyl (B10761427) cellulose (B213188) and acrylic acid. tandfonline.com These hydrogels can then be modified with amphoteric surfactants to enhance their properties for specific applications, such as the removal of heavy metal ions from aqueous solutions. tandfonline.com
In a typical process, a solution of the base polymers is exposed to a specific dose of gamma rays, which induces crosslinking and the formation of the hydrogel structure. tandfonline.com The resulting polymer network can then be immersed in a solution containing the amphoteric surfactant, allowing for its incorporation into the hydrogel matrix. tandfonline.com
Another application of radiation in surfactant-related synthesis involves the use of UV irradiation. In the synthesis of silver nanoparticles, UV light can be used in conjunction with a stabilizing agent, which can be an amphoteric surfactant like this compound, to control the particle formation and stability. rivm.nl
Ultrasonic irradiation is another technique that has been used in conjunction with surfactants to synthesize nanoparticles. aip.orgscispace.com While not a direct synthesis of the surfactant itself, this method demonstrates how the properties of amphoteric surfactants are crucial in radiation-assisted material synthesis to prevent agglomeration and control particle size. aip.orgscispace.com
One-Pot Reaction Design for Efficient Imidazoline-Based Compounds
One-pot synthesis is a highly efficient and environmentally friendly approach for the production of imidazoline-based compounds. scispace.comingentaconnect.comresearchgate.net This methodology minimizes reaction time, simplifies separation procedures, and reduces the ecological impact by combining multiple reaction steps into a single process without isolating the intermediates. ingentaconnect.comresearchgate.net
Several one-pot methods have been developed for the synthesis of imidazolines. One such method involves the reaction of aldehydes and 1,2-diamines in the presence of a catalyst like ceric(IV) ammonium (B1175870) nitrate (B79036) (CAN). scispace.com This approach is lauded for its simplicity, short reaction times, and high yields of pure products without the need for column chromatography. scispace.com
Another innovative one-pot procedure is the Heine reaction, which involves the ring expansion of an aziridine (B145994) with an imidoyl chloride to produce tetra-substituted 2-imidazolines. nih.gov This method is stereospecific and tolerates a wide range of functional groups, making it a versatile tool for creating structurally diverse and biologically significant imidazolines. nih.gov The ability to perform this sequence without isolating the imidoyl chloride intermediate significantly enhances its efficiency. nih.gov
Table 3: Examples of One-Pot Syntheses of Imidazoline Derivatives
| Reactants | Catalyst/Mediator | Key Features |
|---|---|---|
| Aldehydes, 1,2-diamines | Ceric(IV) ammonium nitrate (CAN) | Simple, short reaction time, high yield, no chromatography scispace.com |
| Aziridines, Imidoyl chlorides | 2,6-lutidine | Stereospecific, regiocontrolled, tolerates diverse functional groups nih.gov |
| α-halo ketones, Amidines | N/A | Synthesis of 2,4- or 2,5-biphenyl imidazoles derpharmachemica.com |
The development of these one-pot syntheses represents a significant advancement in the efficient and sustainable production of imidazoline derivatives, which are valuable as surfactants and in various other industrial and biological applications. ingentaconnect.comresearchgate.net
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the synthesis of surfactants like this compound. This shift is driven by a growing demand for products that are not only effective but also have a minimal environmental footprint. Key aspects of this green transition include the use of renewable feedstocks and the design of more efficient and less wasteful chemical processes. surfactgreen.comnih.gov
Utilization of Bio-Based Feedstocks for Sustainable Surfactant Production
A cornerstone of green surfactant production is the use of bio-based feedstocks. surfactgreen.comnih.gov These renewable resources, such as vegetable oils and plant-derived carbohydrates, offer a sustainable alternative to traditional petroleum-based raw materials. nih.govyeserchem.com this compound, for example, can be derived from coconut oil, a renewable resource. yeserchem.comepo.org
The use of bio-based materials extends to both the hydrophobic (lipophilic) and hydrophilic parts of the surfactant molecule. surfactgreen.com A 100% bio-based surfactant is composed of both a bio-sourced tail and a bio-sourced head, representing a rapidly growing segment of the surfactant market. surfactgreen.com
Innovations in biotechnology and green chemistry are facilitating the development of new methods for producing these plant-based surfactants. yeserchem.com For instance, enzymatic processes are being explored for the functionalization and coupling of carbohydrate-based hydrophilic heads to fatty aliphatic chains. nih.gov Enzymes like lipases, transferases, and oxidases can be used to create ester or glycosidic linkages, offering a highly specific and efficient route to bio-based surfactants. nih.gov
The advantages of using bio-based feedstocks are numerous:
Reduced Dependence on Fossil Fuels : Shifts the chemical industry towards a more sustainable resource base. yeserchem.com
Lower Greenhouse Gas Emissions : Bio-based products can have a smaller carbon footprint over their lifecycle. yeserchem.com
Enhanced Biodegradability : Surfactants derived from natural materials are often more readily biodegradable, reducing their environmental persistence. nih.govyeserchem.com
Lower Toxicity : Bio-based surfactants generally exhibit lower toxicity to aquatic life and humans. nih.govyeserchem.com
The transition to bio-based feedstocks is a critical step in making the production of this compound and other surfactants more sustainable and aligned with the principles of a circular economy. surfactgreen.comnih.gov
Solvent-Free and Reduced-Solvent Reaction Systems
Traditional organic syntheses often rely on volatile organic solvents, which can pose environmental and health risks. In contrast, modern approaches to synthesizing carboxylated imidazoline derivatives are shifting towards solvent-free or reduced-solvent conditions. researchgate.net One such method is the use of microwave-assisted organic synthesis (MAOS), which can accelerate reaction rates and often allows for the reaction to proceed without a solvent. researchgate.net For instance, imidazoline derivatives can be synthesized from fatty acids and polyamines using MAOS in the absence of a solvent. researchgate.net This technique not only minimizes the use of hazardous solvents but can also lead to higher yields and shorter reaction times. nih.gov
Another approach involves using supported reagents, where a reactive species is immobilized on a solid support like alumina (B75360) or silica. researchgate.netscispace.com This can facilitate the reaction and simplify the purification process, as the supported reagent can be easily filtered off. scispace.com For example, the reduction of oximes to amines, a reaction type relevant to surfactant synthesis, can be carried out efficiently under solvent-free conditions using sodium borohydride (B1222165) supported on alumina with zirconium tetrachloride. scispace.com The development of solvent-free block copolymer self-assembly methods also presents a promising route for creating structured carbon materials, a concept that could be adapted for surfactant synthesis. nih.gov
Table 1: Comparison of Conventional and Green Synthesis Methods for Imidazoline Derivatives
| Feature | Conventional Method (e.g., Reflux) | Green Method (e.g., MAOS) |
| Solvent Use | High | Minimal to None researchgate.net |
| Reaction Time | Long | Short researchgate.net |
| Energy Consumption | High | Lower |
| Yield | Often Moderate | High to Excellent nih.gov |
| By-product Formation | Can be significant | Often reduced |
| Work-up Procedure | Often complex | Simplified scispace.com |
Atom Economy Optimization and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction, representing the proportion of reactant atoms that are incorporated into the desired product. scribd.com In the synthesis of this compound and related surfactants, optimizing atom economy is a key goal of green chemistry. finicecleaning.com High atom economy is achieved in reactions where most of the atoms from the starting materials are found in the final product, thus minimizing waste. scribd.comsciencex.com
One strategy to improve atom economy is to design synthetic routes that avoid the use of protecting groups and minimize the number of reaction steps. For example, a one-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve atom economy and reduce waste. sciencex.com The industrial production of some imidazolines involves a two-step thermal condensation of fatty acids with amines, which can be optimized to improve efficiency. researchgate.net
Waste minimization in surfactant production also involves considering the entire lifecycle of the product. This includes using renewable feedstocks, such as fatty acids derived from coconut oil, and designing surfactants that are readily biodegradable. icm.edu.plyoutube.com Furthermore, strategies for the removal and recycling of surfactants from wastewater, such as adsorption onto polymeric waste materials, contribute to a more circular economy and reduce the environmental impact of these chemicals. mdpi.comresearchgate.net
Table 2: Atom Economy of a Hypothetical Reaction
To illustrate the concept of atom economy, consider the following hypothetical reaction for the synthesis of a simplified propionate (B1217596) surfactant: Reaction: R-NH₂ + CH₂=CHCOONa → R-NHCH₂CH₂COONa
| Reactant | Formula | Molar Mass ( g/mol ) |
| Amine (R-NH₂) | C₁₂H₂₅NH₂ | 185.36 |
| Sodium Acrylate | C₃H₃NaO₂ | 94.04 |
| Product | Formula | Molar Mass ( g/mol ) |
| Sodium Aminopropionate | C₁₅H₃₀NNaO₂ | 279.40 |
Calculation:
Total Mass of Reactants: 185.36 g/mol + 94.04 g/mol = 279.40 g/mol
Mass of Desired Product: 279.40 g/mol
Atom Economy: (Mass of Desired Product / Total Mass of Reactants) x 100% = (279.40 / 279.40) x 100% = 100%
This is an idealized example. In reality, side reactions and by-products would reduce the atom economy.
Incorporation of Environmentally Labile Linkages for Enhanced Degradability
The environmental fate of surfactants is a significant consideration. Designing surfactants with enhanced biodegradability is a crucial aspect of green chemistry. This can be achieved by incorporating "labile linkages" into the surfactant's molecular structure—bonds that are susceptible to cleavage by environmental factors such as hydrolysis or enzymatic action.
For amphoteric surfactants like this compound, the ester or amide linkages can be designed to be more susceptible to hydrolysis. The biodegradability of amino acid-based surfactants is a recognized advantage. youtube.com The presence of ester or amide bonds in the structure allows for breakdown into smaller, more environmentally benign molecules. neutronco.com The rate of degradation can be influenced by the specific chemical structure, including the length and branching of the alkyl chains.
Research into biodegradable surfactants also explores the use of building blocks derived from renewable resources. For example, surfactants have been synthesized from biomass-derived furfural, incorporating functionalities that can enhance their degradation in the environment. researchgate.net The ultimate goal is to create surfactants that perform their intended function effectively and then break down into harmless substances, minimizing their persistence and potential for ecotoxicity. nih.gov
Catalytic Systems and Reaction Mechanism Studies in Amphoteric Surfactant Synthesis
The synthesis of amphoteric surfactants often employs catalytic systems to enhance reaction rates and selectivity. Understanding the reaction mechanism is fundamental to optimizing these processes. For instance, the synthesis of imidazoline derivatives can be catalyzed by various agents. researchgate.net
The formation of the imidazoline ring from a fatty acid and a polyamine like aminoethylethanolamine proceeds through an intermediate amide, followed by a cyclization reaction that eliminates water. researchgate.net The use of catalysts can lower the temperature and pressure required for this cyclization, making the process more energy-efficient.
The reaction to form the carboxylated surfactant, such as the addition of acrylic acid or its esters to an amine, is a type of Michael addition. This reaction can be influenced by the choice of catalyst and reaction conditions. researchgate.net Studies on the reaction mechanism, such as the Chichibabin reaction for amination or the Williamson ether synthesis, provide insights into the nucleophilic substitution and addition-elimination pathways that are relevant to surfactant synthesis. wikipedia.orgyoutube.com Understanding these mechanisms allows for better control over the reaction, leading to higher yields and purer products. For example, in the synthesis of N-lauryl-iminodipropionate, optimizing conditions such as temperature, molar ratio of reactants, and catalyst amount is crucial for maximizing the conversion rate. icm.edu.pl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including surfactants. alwsci.com It provides detailed information about the molecular structure, which is crucial for confirming identity and purity. alwsci.com
Proton (¹H) NMR and Carbon (¹³C) NMR Applications in Amphoteric Surfactant Analysis
Proton (¹H) NMR and Carbon (¹³C) NMR are powerful techniques for analyzing amphoteric surfactants like this compound. researchgate.netresearchgate.net ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. researchgate.netsavemyexams.com
In the analysis of this compound, ¹H NMR would be used to identify the signals corresponding to the protons in the coconut fatty acid chain, the aminopropionate group, and any other structural motifs present. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a detailed map of the proton environments. researchgate.netlibretexts.org
¹³C NMR, while less sensitive, offers a simpler spectrum with sharp, single peaks for each non-equivalent carbon atom, making it easier to identify the carbon skeleton of the molecule. researchgate.netsavemyexams.com For this compound, this would allow for the identification of the carbonyl carbon of the carboxylate group, the carbons in the alkyl chain, and the carbons of the aminopropionate moiety.
Table 1: Hypothetical NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 0.8-0.9 | Triplet | Terminal methyl (CH₃) group of fatty acid chain |
| ¹H | 1.2-1.6 | Multiplet | Methylene (CH₂) groups of fatty acid chain |
| ¹H | 2.2-2.5 | Multiplet | Methylene (CH₂) groups adjacent to functional groups |
| ¹H | 2.8-3.2 | Multiplet | Protons of the aminopropionate group |
| ¹³C | 14 | Singlet | Terminal methyl (CH₃) carbon |
| ¹³C | 22-34 | Singlet | Methylene (CH₂) carbons of fatty acid chain |
| ¹³C | 35-45 | Singlet | Carbons of the aminopropionate group |
| ¹³C | 175-185 | Singlet | Carbonyl (C=O) carbon of the carboxylate group |
This table is illustrative and actual chemical shifts may vary depending on the specific sample and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. thermofisher.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the dipole moment of its bonds. thermofisher.com Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the bonds. thermofisher.comacs.org
For this compound, IR spectroscopy is particularly useful for identifying polar functional groups. Key absorptions would include the strong, broad band of the carboxylate (COO⁻) group, typically around 1600-1550 cm⁻¹ and 1400 cm⁻¹, and the N-H bending vibrations of the amine group. The C-H stretching vibrations of the alkyl chain would also be prominent.
Raman spectroscopy is highly sensitive to non-polar bonds and provides complementary information. acs.org It is especially effective for analyzing the hydrocarbon backbone of the fatty acid chain, revealing details about its conformation. acs.org The combination of IR and Raman spectroscopy provides a comprehensive fingerprint of the functional groups present in this compound. thermofisher.comresearchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C-H stretch (alkyl) | 2850-2960 | 2850-2960 |
| C=O stretch (carboxylate) | 1550-1610 | Weak or inactive |
| N-H bend (amine) | 1500-1650 | Variable |
| C-N stretch | 1000-1250 | 1000-1250 |
This table provides general ranges for the vibrational frequencies.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of molecules by measuring the mass-to-charge ratio (m/z) of their ions. chembam.com For a complex substance like this compound, which is a mixture of compounds with varying fatty acid chain lengths, MS provides crucial information on the distribution of these components. bohrium.comwordpress.com The resulting mass spectrum displays the molecular ion peaks corresponding to the different chain lengths, as well as fragment ions that help to elucidate the structure. chembam.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
To analyze complex mixtures like commercial-grade this compound, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). shimadzu.comresearchgate.net LC separates the individual components of the mixture based on their chemical properties before they enter the mass spectrometer. alwsci.com This separation is critical for obtaining clear mass spectra for each component without interference from others. alwsci.com
Once separated, the molecules are ionized, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and keeps the molecular ions intact. bohrium.comwordpress.com In the tandem mass spectrometer, specific ions can be selected and fragmented to produce a secondary mass spectrum (MS/MS). This fragmentation pattern provides detailed structural information, allowing for unambiguous identification of the individual surfactant molecules in the mixture. bohrium.com
Electron Microscopy and Elemental Analysis for Morphological and Elemental Composition Research
While NMR, IR, and MS provide detailed molecular-level information, electron microscopy and elemental analysis offer insights into the macroscopic and elemental characteristics of this compound, particularly in its solid or aggregated state.
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) Spectroscopy in Material Characterization
Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its morphology. cleancontrolling.com This allows researchers to visualize the surface texture, shape, and size of particles or aggregates of this compound. cyberleninka.ru
Coupled with SEM, Energy-Dispersive X-ray (EDX) spectroscopy provides elemental analysis of the sample. cleancontrolling.com When the electron beam interacts with the sample, it generates characteristic X-rays from the elements present. cyberleninka.ru The EDX detector measures the energy of these X-rays to identify and quantify the elemental composition of the sample. For this compound, EDX analysis would confirm the presence of sodium, carbon, oxygen, and nitrogen, and could be used to assess the purity and uniformity of the material. researchgate.netlongdom.org The combination of SEM and EDX provides a powerful tool for characterizing the physical and chemical properties of solid surfactant materials. rsc.org
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Protonation State Investigation
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive quantitative technique used to analyze the surface chemistry of materials, providing information on elemental composition, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of the surface. cnrs.fr The technique involves irradiating a sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the surface, which is based on the photoelectric effect. cnrs.frwikipedia.org For a complex amphoteric surfactant like this compound, XPS provides critical insights into its surface-active properties and behavior at interfaces.
The analysis can determine the elemental composition by identifying the characteristic binding energies of electrons from elements such as carbon (C), oxygen (O), nitrogen (N), and sodium (Na). wikipedia.org Each element produces a unique set of XPS peaks corresponding to its electron configurations (e.g., 1s, 2s, 2p). wikipedia.org The number of electrons detected in each peak is directly proportional to the concentration of that element on the surface. wikipedia.org
More importantly, XPS can elucidate the chemical state of these elements. cnrs.frwikipedia.org The precise binding energy of an electron is influenced by the chemical environment of the atom, an effect known as the "chemical shift". cnrs.fr For this compound, this allows for the investigation of its key functional groups: the carboxylate group (-COO⁻) and the amino group (-NH-).
The protonation state of the molecule can be inferred by detailed analysis of the N 1s and O 1s spectra. The binding energy of the core electrons of the nitrogen atom will differ depending on whether it exists as a neutral amine (-NH-) or a protonated ammonium (-N⁺H₂-). Similarly, the oxygen spectrum can distinguish between the oxygens in a deprotonated carboxylate group (COO⁻) and a protonated carboxylic acid group (-COOH). This information is crucial for understanding the zwitterionic nature of this compound and how its charge characteristics change with pH, which in turn governs its function as a surfactant, emulsifier, or stabilizer in various formulations. rivm.nlresearchgate.net In studies involving this compound as a stabilizer for nanoparticles, XPS has been used to confirm the interaction between the surfactant and the nanoparticle surface, for instance, through the analysis of Ag-N coordination bonds. researchgate.net
A typical XPS analysis of this compound would yield data on the binding energies of its constituent elements. The table below illustrates the expected elemental composition and chemical state information that can be obtained.
| Element | Core Level | Expected Binding Energy (eV) | Information Gleaned |
|---|---|---|---|
| Carbon | C 1s | ~285.0 (C-C, C-H) ~286.5 (C-N) ~288.5 (O=C-O) | Confirms the aliphatic backbone and the presence of carbon atoms in different chemical environments (amine and carboxylate groups). The hydrocarbon C 1s peak at ~284.8 eV is often used as a reference for charge correction. wikipedia.org |
| Oxygen | O 1s | ~531.5 - 533.0 | Indicates the presence of the carboxylate group (COO⁻). Variations in this range can provide insight into the protonation state. |
| Nitrogen | N 1s | ~399.0 - 402.0 | Distinguishes between the neutral amine group (~399 eV) and the protonated ammonium group (~401-402 eV), revealing the protonation state. |
| Sodium | Na 1s | ~1071.0 - 1071.5 | Confirms the presence of the sodium counter-ion associated with the carboxylate group. The chemical shift range for sodium is typically small. thermofisher.com |
Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) in Colloidal System Characterization
The functionality of this compound in formulations is intrinsically linked to its ability to self-assemble into colloidal structures, such as micelles, in aqueous solutions. Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are powerful complementary techniques for characterizing these colloidal systems. particle.dk
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a suspension or solution. particle.dkmdpi.com The method is based on the principle of Brownian motion; smaller particles move more rapidly in a liquid than larger ones. mdpi.com When a laser beam passes through the solution, the particles scatter the light, and the fluctuations in the intensity of this scattered light are measured over time. researchgate.net Analysis of these intensity fluctuations yields the diffusion coefficient of the particles, which can then be used to calculate their hydrodynamic diameter via the Stokes-Einstein equation. DLS is particularly valuable for determining the average particle size, the polydispersity index (PDI) which describes the width of the size distribution, and the zeta potential, a measure of the magnitude of the electrostatic charge on the particle surface. mdpi.com For this compound, DLS can track the formation and size of micelles as a function of concentration, pH, and temperature, and the zeta potential data provides critical information on the stability of the colloidal dispersion. rivm.nliitk.ac.in
Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles, offering high-resolution images that reveal their morphology (e.g., spherical, worm-like, vesicular), size, and state of aggregation. frontiersin.orgaimspress.com For analysis, a small drop of the sample dispersion is placed on a TEM grid and dried, or in the case of delicate soft matter like micelles, a cryogenic-TEM (cryo-TEM) approach is often used where the sample is flash-frozen to preserve the native structures in the hydrated state. aimspress.com While DLS provides an ensemble average of the hydrodynamic size in solution, TEM offers direct observation of the size and shape of individual particles in a dried or frozen state. rivm.nl In studies of surfactant-stabilized systems, TEM images have confirmed the formation of spherically shaped micelles and their uniform size, which corroborates DLS findings. researchgate.net The combination of these techniques is powerful; DLS provides statistically robust data on size distribution and stability in solution, while TEM offers visual confirmation of particle morphology and structure. rivm.nlnih.gov
Research findings from the characterization of colloidal systems containing this compound as a stabilizer demonstrate the synergy of these methods.
| Technique | Parameter Measured | Typical Finding | Significance |
|---|---|---|---|
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average) | 50 - 200 nm | Indicates the average size of the micelles or surfactant-coated particles in the aqueous dispersion. rivm.nl |
| Polydispersity Index (PDI) | < 0.3 | A low PDI value suggests a narrow size distribution and a monodisperse system, indicating uniform micelle formation. | |
| Zeta Potential | -30 mV to +30 mV | Measures the surface charge, which depends on pH for an amphoteric surfactant. The magnitude indicates the stability of the colloid against aggregation. rivm.nlmdpi.com | |
| Transmission Electron Microscopy (TEM) | Morphology | Spherical or oval structures | Provides direct visual evidence of the shape of the self-assembled structures (e.g., micelles). researchgate.net |
| Size | Correlates with DLS data | Confirms the size of individual particles, corroborating the size distribution data obtained from DLS. rivm.nl |
Theoretical and Computational Studies of Molecular Self Assembly and Interfacial Phenomena of Carboxylated Imidazoline Surfactants
Molecular-Thermodynamic (MT) Theories of Micellization in Single and Multi-Component Surfactant Systems
In multi-component systems, such as mixtures of sodium cocaminopropionate with other types of surfactants (e.g., anionic surfactants), the interactions become more complex. These mixtures can exhibit synergistic interactions, where the combined properties are more favorable than those of the individual components. diva-portal.org Synergy is often observed as a significant reduction in the critical micelle concentration (CMC), the minimum concentration at which micelles begin to form. diva-portal.orgresearchgate.net The presence of surfactants with different head group charges (anionic, cationic, zwitterionic) introduces electrostatic interactions—both attractive and repulsive—that play a crucial role in the thermodynamics of mixed micelle formation. diva-portal.org For pH-sensitive amphoteric surfactants, the solution's pH is a critical variable, as it dictates the head group's charge state and, consequently, its interactions. researchgate.net
Pseudo-Phase Separation Models for Monomer-Micelle Equilibria in Mixed Amphoteric Systems
The pseudo-phase separation model is a simplified yet powerful approach to describe the equilibrium between surfactant monomers and micelles in solution. This model treats the micellar state as a separate "pseudo-phase" that is in equilibrium with the aqueous phase containing the surfactant monomers. The onset of micellization at the CMC is viewed as analogous to a phase transition.
For mixed amphoteric systems, this model is particularly useful for predicting the composition of the mixed micelles and the concentrations of individual monomer species at equilibrium. researchgate.net In a mixture of an anionic surfactant like sodium dodecyl sulfate (B86663) (SDS) and an amphoteric surfactant like N,N-dimethyldodecylamine N-oxide (DDAO)—a system analogous to mixtures containing this compound—the equilibrium is pH-dependent. researchgate.net At intermediate pH levels, the system effectively contains three surfactant species: the anionic surfactant, the protonated (cationic) form of the amphoteric surfactant, and the unprotonated (zwitterionic) form. researchgate.net By combining the pseudo-phase separation model with theories that account for non-ideal mixing, it is possible to calculate the concentration of each surfactant component in both the monomeric and micellar states across different pH levels. researchgate.net
Regular Solution Theory Applications for Non-Ideal Surfactant Mixture Thermodynamics
While ideal mixing behavior is a useful starting point, most mixed surfactant systems, especially those involving oppositely charged or structurally different species, exhibit non-ideal behavior. Regular Solution Theory (RST) is a thermodynamic model applied to quantify these non-ideal interactions in mixed micelles. researchgate.netchalmers.se RST introduces an interaction parameter, β, which describes the extent of deviation from ideality.
A negative value for the interaction parameter (β < 0) indicates attractive or synergistic interactions between the surfactant components in the micelle. This synergy leads to a lower CMC than predicted by ideal mixing theory. core.ac.uk A positive value (β > 0) signifies antagonistic or repulsive interactions, while a value of zero (β = 0) corresponds to ideal mixing. By analyzing the CMC of surfactant mixtures as a function of their composition, RST can be used to calculate the β parameter and provide insight into the molecular interactions driving the self-assembly process. researchgate.netchalmers.se For example, studies on anionic-amphoteric mixtures have used RST to interpret experimental data and understand the asymmetric synergy observed, which is linked to factors like protonation of the amphoteric surfactant and counterion binding. chalmers.se
Table 1: Interpretation of the Regular Solution Theory (RST) Interaction Parameter (β)
| Value of β | Type of Interaction | Effect on Mixed Micelle Formation |
|---|---|---|
| β < 0 | Synergistic (Attractive) | Stabilizes the mixed micelle, leading to a lower CMC than ideal predictions. Stronger synergy corresponds to a more negative β. |
| β = 0 | Ideal | No excess interaction energy. The properties of the mixed micelle are a simple average of the components. |
| β > 0 | Antagonistic (Repulsive) | Destabilizes the mixed micelle, resulting in a higher CMC than ideal predictions. |
Critical Packing Parameter (CPP) Model and its Predictive Capabilities for Surfactant Self-Assembly
The Critical Packing Parameter (CPP) model provides a geometric basis for predicting the shape of the aggregates that surfactants will form in solution. The model relates the molecular geometry of the surfactant to a single, dimensionless number, CPP, defined as:
CPP = v / (a₀ * lₙ)
where:
v is the volume of the hydrophobic tail.
a₀ is the optimal headgroup area at the aggregate-water interface.
lₙ is the length of the hydrophobic tail.
The value of the CPP dictates the curvature of the surfactant film and thus the morphology of the resulting aggregate. For a surfactant like this compound, its effective headgroup area (a₀) can be significantly influenced by solution conditions such as pH and ionic strength, and by interactions with other surfactants in a mixed system. Changes in pH can alter the protonation state and size of the carboxylated imidazoline (B1206853) headgroup, thereby changing the CPP and potentially causing transitions between different aggregate shapes (e.g., from spherical to cylindrical micelles).
Table 2: Relationship Between Critical Packing Parameter (CPP) and Aggregate Structure
| CPP Value | Predicted Aggregate Shape | Example Structures |
|---|---|---|
| CPP ≤ 1/3 | Spherical | Spherical Micelles |
| 1/3 < CPP ≤ 1/2 | Cylindrical | Rod-like or Wormlike Micelles |
| 1/2 < CPP ≤ 1 | Planar | Vesicles or Bilayers |
| CPP > 1 | Inverted Structures | Reverse Micelles |
Computational Simulations of Intermolecular Interactions in Aqueous and Interfacial Environments
Computational methods, particularly molecular dynamics (MD) simulations, offer powerful tools to investigate the behavior of surfactant systems at the atomic level. These simulations can model the dynamic interactions between surfactant molecules, water, and other solutes, providing insights that are often difficult to obtain through experiments alone.
MD simulations of zwitterionic and anionic surfactant mixtures have shown that the aggregation behavior is highly dependent on the molar ratio of the surfactants and the concentration of ions in the solution. 166.62.7 These simulations can reveal how electrostatic repulsion between similarly charged groups and attraction between oppositely charged groups influence the packing, shape, and stability of the micelles. acs.org For a pH-sensitive surfactant, simulations can model how changes in protonation state alter the charge distribution on the micelle surface, affecting its growth, charge, and interaction with other species. chalmers.se
Chelating agents like ethylenediaminetetraacetic acid (EDTA) are often included in formulations alongside surfactants. Theoretical and computational studies have begun to unravel the complex interactions between them. Molecular dynamics simulations reveal that chelating agents can significantly influence surfactant self-assembly. researchgate.net
One key finding is that chelating agents can act as "salting-out" agents. chalmers.se By strongly structuring water molecules around themselves, they disrupt the hydration shell of the surfactant headgroups. chalmers.seresearchgate.net This desolvation promotes closer packing of the surfactant molecules at interfaces and can lower the CMC. researchgate.netresearchgate.net Furthermore, MD simulations have shown that chelating agents like EDTA can accumulate at the interface, leading to a thicker interfacial layer. chalmers.se For anionic surfactants, specific attractive interactions between the surfactant and the chelating agent have been observed. researchgate.net In systems with cationic surfactants, the negatively charged carboxyl groups of EDTA can lead to strong electrostatic binding, forming oligomeric-like complexes that self-assemble at very low concentrations. researchgate.netchalmers.se These theoretical insights are crucial for designing formulations where the synergistic or antagonistic effects between surfactants like this compound and chelating agents can be precisely controlled.
Table 3: Summary of Theoretical Effects of Chelating Agents on Surfactant Properties
| Property | Observed Effect of Chelating Agent (e.g., EDTA) | Underlying Mechanism (from Theoretical/Computational Studies) |
|---|---|---|
| Critical Micelle Concentration (CMC) | Decrease researchgate.netresearchgate.net | "Salting-out" effect; disruption of headgroup hydration promotes earlier micellization. chalmers.seresearchgate.net |
| Interfacial Packing | Increased (Closer Packing) researchgate.net | Reduced hydration of headgroups allows for a denser arrangement at the interface. researchgate.net |
| Headgroup Interactions | Specific attractive interactions; formation of complexes. chalmers.seresearchgate.net | Electrostatic attraction between charged groups on the chelating agent (e.g., carboxylates) and charged surfactant headgroups. researchgate.netchalmers.se |
| Interfacial Tension (IFT) | Decrease researchgate.net | Enhanced efficiency and effectiveness of the surfactant due to closer packing and synergistic interactions at the interface. researchgate.net |
pH-Sensitive Surfactant Behavior and its Theoretical Modeling in Aqueous Solutions
This compound is classified as a carboxylated imidazoline surfactant, a type of amphoteric surfactant renowned for its pH-responsive characteristics. researchgate.netencyclopedia.pub This responsiveness stems from the molecule's structure, which contains both an amino group and a carboxylic acid group. researchgate.net The state of protonation of these groups changes with the pH of the aqueous solution, allowing a single molecule to exhibit different properties across the pH spectrum. researchgate.net This pH-dependent behavior is fundamental to its function in various applications and is a significant subject of theoretical and computational investigation.
The core of the pH-sensitive behavior lies in the surfactant's ability to exist in different ionic forms. In acidic solutions (e.g., pH < 4), the amino group is protonated, leading the molecule to behave as a cationic surfactant. researchgate.net Conversely, in alkaline solutions (e.g., pH > 9), the carboxylic group is deprotonated, causing it to act as an anionic surfactant. researchgate.net In the intermediate pH range (isoelectric range), the surfactant exists as a zwitterion, carrying both a positive and a negative charge, which can impart properties similar to those of a non-ionic surfactant. researchgate.net This transition between ionic states directly influences the surfactant's interfacial properties, such as surface tension and foam stability, which have been observed to change with pH. researchgate.net For instance, for some imidazoline-based surfactants, an increase in pH can lead to a decrease in surface tension and a corresponding increase in foam stability. researchgate.net
The ability to switch between states makes these surfactants highly versatile. For example, the pH-triggered release of solutes from liposomes incorporating imidazoline-based surfactants has been demonstrated, showcasing a practical application of this reversible behavior. researchgate.net The transition between different ionic forms also affects the surfactant's Hydrophile-Lipophile Balance (HLB), a critical parameter that governs its ability to stabilize emulsions. encyclopedia.pubnih.gov By altering the pH, one can modulate the HLB value and thus control the type and stability of an emulsion. nih.gov
Theoretical and computational modeling provides indispensable tools for understanding these complex pH-dependent phenomena at a molecular level. These models allow researchers to predict and rationalize the behavior of surfactants like this compound without undertaking exhaustive experimental work.
Quantum Mechanical (QM) Modeling: Methods like Density Functional Theory (DFT) are employed to study the electronic structure of the surfactant molecule. researchgate.netacs.org These calculations can predict the sites of protonation, determine the relative stability of the cationic, anionic, and zwitterionic forms, and calculate intrinsic molecular properties such as charge distribution and pKa values. researchgate.netresearchgate.net This information is fundamental to understanding how the molecule will respond to changes in the pH of its environment. researchgate.net Quantum chemical modeling can also be used to approximate the free energy of adsorption onto surfaces, providing insight into applications like corrosion inhibition. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations are a powerful technique for studying the collective behavior and self-assembly of many surfactant molecules in solution. nih.goviphy.ac.cn
All-Atom MD: These simulations model every atom in the system, providing detailed information about molecular interactions, conformation, and dynamics. They can be used to study the initial stages of micelle formation and the specific interactions between surfactant molecules and with water and ions.
Coarse-Grained (CG) MD: To study larger systems and longer timescales, coarse-grained models are often used. mdpi.comrsc.org In these models, groups of atoms are represented as single "beads," reducing computational cost. rsc.org This approach is particularly useful for simulating the formation, morphology, and dynamics of large aggregates like micelles, vesicles, or lamellar phases. mdpi.comnih.gov
Explicit-pH Simulations: Advanced techniques like explicit-pH coarse-grained MD simulations have been developed to directly model the effect of pH on the aggregation behavior of ionizable molecules. mdpi.com These simulations allow the protonation state of each molecule to fluctuate during the simulation according to the specified pH and its calculated pKa, providing a dynamic and realistic picture of pH-dependent self-assembly. mdpi.com
Through these computational approaches, researchers can predict key surfactant properties, including the critical micelle concentration (CMC), aggregation number, and the shape and size of aggregates as a function of pH. mdpi.comacs.org The models can also elucidate how the surfactant molecules orient themselves at interfaces (e.g., air-water or oil-water), which is crucial for understanding their performance as emulsifiers and foaming agents. mdpi.com
The synergy between experimental observation and theoretical modeling is crucial for advancing the understanding of pH-sensitive surfactants. Computational models are validated against experimental data and, in turn, provide predictive insights that guide the design of new surfactants with tailored pH-responsive properties. researchgate.netekb.eg
Data Table: pH-Dependent Characteristics of Carboxylated Imidazoline Surfactants
This table summarizes the general behavior of carboxylated imidazoline surfactants like this compound in aqueous solutions at different pH values, as described in the literature. researchgate.net
| pH Range | Predominant Ionic Form | Primary Surfactant Behavior |
| Acidic (e.g., pH < 4) | Cationic (Protonated Amine) | Cationic |
| Mid-Range / Isoelectric | Zwitterionic (Protonated Amine & Deprotonated Carboxyl) | Non-ionic / Zwitterionic |
| Alkaline (e.g., pH > 9) | Anionic (Deprotonated Carboxyl) | Anionic |
Environmental Transformation Pathways and Sustainable Chemical Design of Amphoteric Surfactants
Biodegradation Mechanisms of Imidazoline-Derived Surfactants in Environmental Matrices
Amphoteric surfactants derived from imidazoline (B1206853), such as Sodium Cocaminopropionate, are recognized for their ready biodegradability under both aerobic and anaerobic conditions. nih.gov The term "imidazoline derivatives" often refers to the synthesis process where an intermediate imidazoline ring structure is formed. mst.dk This ring is typically opened under hydrolyzing conditions during manufacturing, meaning it may not be present in the final surfactant product. mst.dk
The biodegradation of these surfactants generally initiates with the cleavage of ester or amide bonds, a process often catalyzed by microbial enzymes like alkylsulfatases for sulfate (B86663) esters. researchgate.netmst.dk This initial breakdown, known as primary biodegradation, results in the formation of smaller, more water-soluble molecules, such as fatty acids and diamine derivatives. researchgate.net These intermediates are then further degraded by microorganisms. The fatty acid components are typically metabolized through β-oxidation, a common pathway for breaking down fatty acids, and are ultimately mineralized to carbon dioxide and water or incorporated into microbial biomass. mst.dk
Studies have demonstrated that imidazoline-derived amphoterics are readily biodegradable. nih.gov For example, alkylamido betaines and alkyl imidazoline derivatives show easy biodegradation in both the presence and absence of oxygen. nih.gov The structure of the surfactant, particularly the length of the fatty alkyl chain, influences its properties and environmental impact, including its toxicity to aquatic life. nih.gov
Below is a table summarizing the biodegradability and aquatic toxicity of various amphoteric surfactants, including imidazoline derivatives.
| Surfactant Type | Aerobic Biodegradability | Anaerobic Biodegradability | Aquatic Toxicity (EC50) |
| Alkyl Betaines | Readily Biodegradable | Not Readily Biodegradable | > 5 mg/L |
| Alkylamido Betaines | Readily Biodegradable | Readily Biodegradable | > 5 mg/L |
| Alkyl Imidazoline Derivatives | Readily Biodegradable | Readily Biodegradable | 20 to > 200 mg/L |
| Data sourced from a study on the fate and effects of amphoteric surfactants in the aquatic environment. nih.gov |
Photodegradation and Hydrolysis Pathways of this compound Analogues
In addition to biodegradation, this compound and related amphoteric surfactants can be transformed in the environment through abiotic processes like photodegradation and hydrolysis.
Photodegradation is the breakdown of chemical compounds by light. For many organic molecules, this process is accelerated in the presence of a photocatalyst. unirioja.esnih.gov While specific studies on the photodegradation of this compound are limited, the pathways can be inferred from analogues. The process typically involves the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), when a photocatalyst absorbs light energy. nih.gov These radicals then attack the surfactant molecule, leading to its decomposition. nih.gov For a compound like this compound, this would likely involve the oxidation of the alkyl chain and cleavage of the propionate (B1217596) group, breaking it down into smaller, more benign substances. unirioja.es The rate and efficiency of photodegradation can be influenced by the water matrix, with processes sometimes occurring faster in tap water compared to ultrapure water due to the presence of other substances. unirioja.es
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For imidazoline-derived surfactants, hydrolysis is a key transformation pathway. researchgate.net The process is often acid-catalyzed and can occur in the environment, particularly in acidic aqueous solutions. whiterose.ac.uk Hydrolysis targets susceptible bonds within the surfactant molecule, such as amide or ester linkages that may be present. researchgate.net This cleavage breaks the surfactant down into its constituent components, namely the fatty acid and the amine-containing backbone. researchgate.net For instance, the hydrolysis of an imidazoline-based inhibitor has been shown to follow pseudo-first-order reaction kinetics, breaking the molecule into its precursor amine and fatty acid components. whiterose.ac.uk These hydrolysis products are generally more readily biodegradable than the parent compound.
Environmental Fate Modeling of Amphoteric Surfactants
Predicting the environmental fate and potential impact of surfactants is crucial for risk assessment. rsc.org Environmental fate modeling uses computer simulations to estimate how a chemical will move and persist in different environmental compartments like water, soil, and sediment. rsc.orgeosca.eu
A significant challenge in modeling surfactants is their amphiphilic nature, which causes them to accumulate at interfaces (like water-air or water-sediment) and form micelles above a certain concentration. eosca.eu This behavior makes traditional partitioning coefficients, such as the n-octanol-water partition coefficient (log Pₒw), difficult to measure and often unreliable for predicting bioaccumulation potential. rsc.orgeosca.eu
To overcome these challenges, researchers are developing alternative approaches:
Alternative Descriptors: The membrane-water partition coefficient (Kₘw/Dₘw) is being explored as a more appropriate descriptor for the bioaccumulation and toxicity of surfactants, as it better reflects the interaction of these molecules with biological membranes. rsc.org
Quantitative Structure-Activity Relationships (QSARs): These are computational models that relate the chemical structure of a molecule to its physicochemical properties, environmental fate, or toxicity. rsc.org By developing QSARs based on simulated Dₘw values, it's possible to predict the ecotoxicity of new or untested surfactants, facilitating environmental screening without the need for extensive animal testing. rsc.org
Currently, there is a lack of reliable experimental data on the bioaccumulation potential of amphoteric surfactants, highlighting the need for further research and the development of robust modeling techniques. eosca.eu
Strategies for Enhanced Environmental Compatibility through Molecular Design
There is a significant industry trend towards designing "green" or sustainable surfactants with improved environmental profiles. rsc.orgresearchgate.net This involves a "benign-by-design" approach, where environmental compatibility is a key consideration from the initial stages of chemical synthesis. researchgate.net
Key strategies in sustainable surfactant design include:
Utilizing Renewable Feedstocks: Replacing petrochemical-based raw materials with renewable resources is a primary goal. rsc.orgresearchgate.net Many modern amphoteric surfactants, such as coco-betaine and cocamidopropyl betaine (B1666868), are produced from natural materials like coconut oil. mdpi.com Other potential bio-based sources include cashew nut shell liquid (CNSL) and monosaccharides. researchgate.netresearchgate.net
Enhancing Biodegradability: Molecular structure can be intentionally designed for easier breakdown by microbes. A key principle is the avoidance of branching in the hydrophobic alkyl chain, as linear chains are more readily degraded. mst.dk Another strategy is the incorporation of "weak links," such as ester bonds, which are susceptible to hydrolysis, facilitating faster primary biodegradation. nih.gov
Reducing Toxicity and Irritation: A major driver for the use of amphoteric surfactants is their characteristic mildness. mst.dk Molecular design can further reduce skin irritation potential and aquatic toxicity, making them safer for both consumers and the environment. researchgate.netmdpi.com
The table below outlines some key molecular design strategies for creating more environmentally compatible surfactants.
| Design Strategy | Principle | Example |
| Use of Renewable Feedstocks | Replace petrochemicals with plant-derived oils, sugars, or other biomass. | Surfactants based on coconut oil, cashew nut shell liquid (CNSL), or sugars (Alkyl Polyglucosides). mdpi.comsustainability-directory.com |
| Incorporate Cleavable Linkages | Include functional groups like ester bonds that are easily broken by hydrolysis. | Esterquats, which are readily biodegradable fabric softeners. nih.gov |
| Promote Linearity | Avoid branched alkyl chains, which hinder microbial degradation. | Linear alkylbenzene sulfonates (LAS) were designed to be more biodegradable than their branched predecessors. sustainability-directory.com |
| Optimize Hydrophile-Lipophile Balance (HLB) | Adjust the balance of water-loving and oil-loving parts of the molecule to enhance performance while minimizing environmental impact. | Nonionic surfactants can be designed with specific HLB values to protect enzymes from denaturation in certain applications. mdpi.com |
Microbial Degradation Pathways of Anthropogenic Chemical Compounds
Anthropogenic chemical compounds are those introduced into the environment by human activity. nih.govnih.gov Their persistence is a major environmental concern, as microbes in soil and water have had relatively little evolutionary time to develop efficient mechanisms to break them down. nih.govnih.gov
Microbial degradation, or bioremediation, is the process by which microorganisms break down pollutants. researchgate.net This can occur through several mechanisms:
Metabolic Degradation: Microbes can use the anthropogenic compound as a source of energy and carbon for growth. This often requires a multi-step enzymatic pathway to convert the novel compound into an intermediate of a standard metabolic pathway. nih.gov
Cometabolism: In this process, the microbe degrades the pollutant but gains no energy from it. The breakdown is facilitated by enzymes that have a broad specificity and are produced for the degradation of other substances. researchgate.net
Detoxification: Some microbes may not fully degrade a compound but can transform it into a less toxic substance. nih.gov
The ability of microbial communities to degrade a new chemical depends on the evolution of new enzymatic pathways. nih.gov This can happen through the recruitment of promiscuous enzymes from different organisms that can be optimized through directed evolution. nih.gov The efficiency of these degradation pathways can be limited by factors such as the toxicity of the parent compound or its metabolic intermediates. nih.gov Understanding these microbial processes is fundamental to assessing the environmental fate of chemicals like this compound and designing new substances that are more susceptible to natural degradation. bohrium.com
Developments in Analytical Chemistry for Trace Analysis and Complex Matrix Characterization of Amphoteric Surfactants
Development of Novel Separation Techniques for Complex Surfactant Mixtures
The inherent complexity of commercial surfactant products, which often contain a range of homologues and isomers, necessitates high-resolution separation techniques. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) has emerged as a powerful tool for analyzing complex mixtures of surfactants. researchgate.net This technique offers significantly increased separation capacity compared to single-dimension GC, allowing for the detailed characterization of various surfactant classes, including nonionic, anionic, and cationic types, often within a single analysis after appropriate derivatization. researchgate.net For amphoteric surfactants like sodium cocaminopropionate, which are not directly amenable to GC, derivatization procedures would be essential to convert them into volatile and thermally stable compounds suitable for analysis.
Other innovative approaches include micellar chromatography and micellar-enhanced ultrafiltration. taylorfrancis.com These techniques utilize the unique properties of surfactant micelles to mediate separations. In micellar chromatography, a surfactant solution above its critical micelle concentration is used as the mobile phase, providing a unique separation mechanism based on the partitioning of analytes between the micelles and the stationary phase. This can be particularly useful for separating components within complex surfactant formulations.
Table 1: Comparison of Novel Separation Techniques for Surfactant Analysis
| Technique | Principle | Applicability to this compound | Advantages |
| GCxGC-TOFMS | Two-dimensional gas chromatography provides enhanced separation, coupled with high-speed mass spectrometry for identification. | Requires derivatization to increase volatility and thermal stability. | High peak capacity, increased sensitivity, detailed characterization of complex mixtures. researchgate.net |
| Micellar Chromatography | Uses a micellar solution as the mobile phase to alter analyte retention based on partitioning into micelles. | Directly applicable for analyzing the compound and its mixture in aqueous solutions. | Unique selectivity, can handle complex matrices. taylorfrancis.com |
| HPLC-ESI-MS | High-performance liquid chromatography separates components, which are then ionized by electrospray ionization for mass spectrometry detection. | Highly suitable for direct analysis of non-volatile, polar amphoteric surfactants. | High sensitivity, allows for analysis of intact molecules, provides structural information. researchgate.net |
Advanced Spectroscopic Methods for Quantification in Research Samples
Quantification of surfactants in diverse research samples, from environmental matrices to industrial formulations, requires sensitive and specific detection methods. Mass spectrometry (MS), particularly when coupled with separation techniques like HPLC or GC, is a cornerstone of modern surfactant analysis. researchgate.netresearchgate.net Techniques such as electrospray ionization (ESI-MS) are well-suited for analyzing polar and non-volatile amphoteric surfactants like this compound, allowing for their detection as intact molecules. researchgate.net Time-of-flight (TOF) mass analyzers provide high resolution and mass accuracy, which is critical for identifying unknown components and degradation products in complex samples. researchgate.net
Raman spectroscopy is another advanced method with growing applications in the analysis of both synthetic and biological materials. kit.ac.jp Confocal Raman microspectroscopy can provide detailed chemical and structural information on a microscopic scale. While its application directly to trace quantification of surfactants in complex matrices can be challenging, it holds potential for characterizing surfactant systems, studying their interaction with surfaces, and analyzing formulations where surfactant concentrations are higher. The development of new computational algorithms enhances the ability to extract quantitative information from complex Raman spectra. kit.ac.jp
Electrochemical Sensing Platforms for Surfactant Detection
Electrochemical sensors offer a promising alternative to traditional laboratory-based techniques, providing rapid, portable, and low-cost analysis. mdpi.commdpi.com These platforms work by measuring changes in electrical signals (such as current or potential) that occur when the target analyte interacts with a specially modified electrode surface. nih.gov For surfactants, detection can be based on their influence on the electrochemical behavior of a redox probe or their direct electrochemical activity. The development of novel electrode materials, such as those modified with specific polymers or nanocomposites, can enhance the sensitivity and selectivity of these sensors. nih.govresearcher.life While specific sensors for this compound are not widely reported, the principles used to detect other organic molecules and surfactants could be adapted. For instance, aptamer-based biosensors, which use short DNA or RNA sequences that bind to specific targets, could be developed for the selective detection of amphoteric surfactants. nih.gov
A significant advancement in electrochemical sensing is the development of paper-based analytical devices (ePADs). rsc.orgrsc.org These devices use paper as a low-cost, biodegradable, and flexible substrate to construct complete electrochemical cells. mdpi.com The inherent wicking properties of paper allow for fluid transport without the need for external pumps, making ePADs simple, portable, and ideal for point-of-care or in-field analysis. mdpi.comnih.gov Fabrication often involves printing conductive inks to create electrodes on the paper substrate. mdpi.com While much of the research on ePADs has focused on clinical biomarkers and environmental contaminants, the technology is highly adaptable. rsc.org An ePAD for this compound could be designed for rapid quality control in industrial settings or for environmental monitoring, providing a cost-effective and user-friendly analytical tool. mdpi.com
Green Analytical Chemistry Approaches in Surfactant Analysis
The principles of Green Analytical Chemistry (GAC) are increasingly being integrated into method development to reduce the environmental impact of chemical analysis. iipseries.org This involves minimizing the use of hazardous solvents, reducing energy consumption, and preventing waste generation. mdpi.com For surfactant analysis, this has led to the adoption of techniques like supercritical fluid chromatography (SFC), which uses environmentally benign supercritical carbon dioxide as the primary mobile phase, significantly reducing the consumption of organic solvents. mdpi.com Sample preparation, often a solvent-intensive step, is also a key focus. Green sample preparation techniques like solid-phase microextraction (SPME) and stir-bar sorptive extraction (SBSE) are solvent-free methods that can be used to extract and preconcentrate surfactants from aqueous samples. nih.govjptcp.com
In gas chromatography, helium has traditionally been the carrier gas of choice. However, due to its limited availability and rising cost, there is a strong push to adopt more sustainable alternatives. mdpi.commastelf.com Hydrogen and nitrogen are the most common replacements. Hydrogen offers faster analysis times and higher efficiency but requires careful safety considerations due to its flammability. mastelf.com Nitrogen is inexpensive and safe but generally results in longer analysis times. shimadzu.com Recent research has also explored the use of carbon dioxide as a carrier gas in capillary GC for the analysis of semi-volatile compounds. mdpi.com While high sensitivity and resolution may not match that of helium or hydrogen under all conditions, CO2 presents a viable, sustainable option for certain applications. mdpi.com For the GC analysis of derivatized this compound, switching from helium to one of these alternatives would be a key step in aligning the method with green chemistry principles.
Table 2: Comparison of Carrier Gases for Gas Chromatography
| Carrier Gas | Optimal Linear Velocity | Efficiency | Safety | Cost/Availability |
| Helium (He) | High | High | Inert, Safe | High Cost, Limited Resource mastelf.com |
| Hydrogen (H2) | Very High | Highest | Flammable, Explosive Risk mdpi.com | Low Cost, Renewable |
| Nitrogen (N2) | Low | Lower, steeper efficiency loss at higher velocities | Inert, Safe | Very Low Cost, Abundant shimadzu.com |
| Carbon Dioxide (CO2) | Low to Moderate | Moderate | Inert, Safe | Low Cost, Abundant mdpi.com |
Methodology Development and Validation for Research Applications
The development of a robust analytical method for a specific compound like this compound in a complex matrix is a systematic process. It begins with selecting the appropriate analytical technique based on the analyte's properties and the research objective (e.g., HPLC-MS for quantification in wastewater or GCxGC for formulation analysis). mdpi.com The next phase involves optimizing critical parameters such as the mobile phase composition in LC, the temperature program in GC, or the electrode modification in an electrochemical sensor.
Once developed, the method must be rigorously validated to ensure its performance is reliable and fit for purpose. Validation typically involves assessing several key parameters:
Specificity/Selectivity: The ability to measure the analyte accurately in the presence of other matrix components.
Linearity and Range: The concentration range over which the method provides a linear response.
Accuracy: The closeness of the measured value to the true value, often assessed using spiked samples.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
For research applications involving this compound, a validated method ensures that the data generated on its environmental fate, toxicological effects, or performance in a formulation is accurate and reproducible. daneshyari.com
Emerging Research Frontiers and Interdisciplinary Linkages in Sodium Cocaminopropionate Chemistry
Fundamental Investigation of Surfactant Interactions with Nanoparticles in Colloidal Systems
The interaction between surfactants and nanoparticles is a critical area of research, as surfactants are frequently employed as capping or stabilizing agents to prevent the aggregation of nanoparticles in colloidal suspensions. nih.govfrontiersin.org Capping agents are crucial for inhibiting the over-growth of nanoparticles and controlling their size, shape, and stability. nih.govmdpi.com The adsorption of surfactant molecules onto the nanoparticle surface can create a protective layer that imparts stability through electrostatic or steric repulsion. nih.gov
Amphoteric surfactants like Sodium Cocaminopropionate are of particular interest due to their pH-responsive charge characteristics. At a given pH, the surfactant can interact with the nanoparticle surface through various mechanisms, including electrostatic attraction, hydrogen bonding, and hydrophobic interactions. frontiersin.org For instance, an anionic stabilizer can electrostatically interact with positively charged silver ions on the surface of silver nanoparticles, leading to the formation of an inner stabilizing layer. rivm.nl The nature of this interaction dictates the stability and physicochemical properties of the resulting nanoparticle dispersion.
A study investigating the stability of silver nanoparticles (AgNPs) synthesized using different capping agents, including this compound, observed that the dispersions stabilized with this surfactant showed signs of instability, with color changes and sedimentation occurring over time. rivm.nl This highlights the complexity of these interactions and the need for fundamental studies to understand the specific binding mechanisms and their effect on colloidal stability. The effectiveness of a surfactant as a stabilizing agent depends on a delicate balance of forces at the nanoparticle-surfactant-solvent interface. nih.gov
Research in this area often involves characterizing the nanoparticle-surfactant complexes to understand the impact on colloidal stability. Key parameters investigated include particle size, aggregation behavior, and surface charge (zeta potential).
Table 1: Illustrative Parameters for Characterizing Surfactant-Stabilized Nanoparticle Systems (Note: The following data is illustrative of the types of measurements performed in such studies and is based on research on CuO nanoparticles with different surfactant types, not specifically this compound).
| Surfactant Type | Surfactant Concentration (%) | Electrolyte (15 mM KCl) | Reduction in Aggregate Size (%) |
| Anionic (SLS) | 0.030 | Yes | 65% |
| Nonionic (NP-9) | 0.030 | Yes | 45% |
| Data derived from studies on CuO nanoparticles to illustrate typical research findings. nih.gov |
This data shows that the presence and type of surfactant can significantly reduce the aggregation of nanoparticles in a suspension, a key goal of using stabilizing agents. nih.gov
Exploration of Amphoteric Surfactants in Advanced Materials Science (excluding applied performance)
Beyond stabilization, amphoteric surfactants are being explored for their role in the bottom-up synthesis of advanced materials. Their self-assembly properties and pH-dependent charge make them effective structure-directing agents or templates in the fabrication of mesoporous materials and other nanostructures. researchgate.net In these processes, the surfactant molecules form micelles or other aggregate structures in a solution containing material precursors. These aggregates act as a template around which the material precursors polymerize. Subsequent removal of the surfactant template, typically through calcination, leaves behind a material with a highly ordered and porous structure.
The exploration in materials science is focused on understanding the fundamental principles that govern the co-assembly of surfactants and material precursors, rather than the performance of the final material in a specific application. This research contributes to the development of new synthetic methodologies for creating complex, functional materials.
Table 2: Factors in Surfactant-Templated Material Synthesis
| Parameter | Role in Synthesis | Potential Outcome |
| Surfactant Type (Anionic, Cationic, Amphoteric) | Governs interaction with precursors | Control over material phase and morphology |
| Surfactant Concentration | Determines size and shape of micellar templates | Tuning of pore size and surface area |
| pH of Solution | Modifies charge of amphoteric surfactant and precursors | Control over electrostatic interactions and assembly |
| Additives (e.g., salts) | Alters micelle structure and packing | Modification of pore structure and connectivity |
Theoretical and Mechanistic Studies in Interfacial Science
Understanding the behavior of this compound at interfaces is fundamental to its function. Interfacial science seeks to provide a mechanistic and theoretical description of how surfactant molecules arrange themselves at the boundary between two phases, such as oil-water or air-water, and how this arrangement leads to a reduction in interfacial tension. nih.gov
Amphoteric surfactants exhibit complex interfacial behavior due to their molecular structure, which includes a hydrophobic tail and a hydrophilic head group that contains both positive and negative charges. researchgate.net The ionization state of these head groups is pH-dependent, which in turn affects the surfactant's packing, orientation, and interactions at the interface. researchgate.net
Computational methods, particularly molecular dynamics (MD) simulations and density functional theory (DFT), have become powerful tools for investigating these phenomena at the molecular level. nih.govcetjournal.it These simulations can model the dynamic behavior of individual surfactant molecules at an interface, providing insights that are often difficult to obtain through experiments alone. rjonco.com Researchers can use these models to predict key properties such as interfacial tension, the area occupied per molecule, and the thickness of the interfacial layer. nih.gov
Theoretical studies focus on several key aspects:
Adsorption Dynamics: How quickly surfactant molecules migrate to and adsorb at a newly created interface.
Interfacial Structure: The orientation and packing density of surfactant molecules at the interface. For example, simulations can reveal whether the hydrocarbon tails are ordered and perpendicular to the interface or disordered. nih.gov
Thermodynamics of Micellization: The energetic factors that drive the formation of micelles in the bulk solution versus adsorption at the interface.
Table 3: Parameters Investigated by Molecular Simulation in Surfactant Science
| Simulation Method | Investigated Property | Key Insights |
| Molecular Dynamics (MD) | Interfacial Tension (IFT) | Prediction of IFT reduction and comparison with experimental data. cetjournal.itworktribe.com |
| Molecular Dynamics (MD) | Surfactant Packing & Orientation | Understanding of molecular arrangement at the oil-water or air-water interface. nih.gov |
| Molecular Dynamics (MD) | Free Energy of Solvation | Calculation of thermodynamic stability and partitioning between phases. acs.org |
| Density Functional Theory (DFT) | Electronic Structure | Optimization of molecular geometries and calculation of interaction energies. cetjournal.it |
These theoretical and mechanistic studies are crucial for building predictive models that can guide the design of new surfactants with optimized interfacial properties.
Advancements in Biocatalysis for Sustainable Surfactant Production
The chemical industry is increasingly seeking greener and more sustainable methods for producing surfactants, moving away from petrochemical feedstocks and energy-intensive processes. Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a promising frontier for sustainable surfactant production. chemistryviews.org Enzymes operate under mild conditions (temperature and pH), are highly selective, and can be derived from renewable resources. nih.gov
For amide-containing surfactants like N-acyl amino acids, which share structural similarities with this compound, enzymatic synthesis offers significant advantages over traditional chemical methods. Lipases have been explored for this purpose, but they can suffer from competing esterification side reactions. nih.gov
Recent breakthroughs have focused on the use of other enzymes, such as carboxylic acid reductases (CARs), which have been engineered for selective amide bond formation. chemrxiv.org One study demonstrated a biocatalytic route to a class of non-toxic surfactants, N-alkanoyl-N-methylglucamides (MEGAs), using a tailored CAR construct. nih.govnih.gov This enzymatic approach successfully catalyzed the reaction between fatty acids and amino alcohols, achieving high conversion rates without the formation of ester side-products. researchgate.net The versatility of this method was shown by the synthesis of 24 different commercially relevant amides. nih.gov
Table 4: Substrate Scope of Carboxylic Acid Reductase (CARmm-A) for Biocatalytic Amide Synthesis (Note: This data is for the synthesis of N-alkanoyl-N-methylglucamides and related compounds, illustrating the potential of biocatalysis for producing structurally diverse amide-based surfactants).
| Amine Substrate | Acid Substrate | Product | Conversion (%) |
| N-methylglucamine | Octanoic acid | MEGA-8 | >99% |
| N-methylglucamine | Nonanoic acid | MEGA-9 | >99% |
| N-methylglucamine | Decanoic acid | MEGA-10 | >99% |
| Ethanolamine | Dodecanoic acid | Lauramide MEA | 95% |
| Diethanolamine | Dodecanoic acid | Lauramide DEA | 39% |
| 3-Amino-1-propanol | Octanoic acid | N-(3-hydroxypropyl)octanamide | 94% |
| 6-Amino-1-hexanol | Octanoic acid | N-(6-hydroxyhexyl)octanamide | 78% |
| Data from a study on biocatalytic synthesis of amide-based surfactants. researchgate.net |
This research highlights the potential of biocatalysis to create a wide range of surfactants from renewable feedstocks under aqueous conditions, paving the way for more sustainable production processes. nih.govresearchgate.net
Future Directions in Computational Chemistry for Amphoteric Surfactant Design
Computational chemistry is poised to revolutionize the design of new surfactants, moving from a trial-and-error experimental approach to a predictive, in-silico design paradigm. The future of amphoteric surfactant design lies in the integration of advanced molecular modeling, machine learning (ML), and artificial intelligence (AI) to create novel molecules with precisely tailored properties. acs.orgacs.org
Current computational methods like Molecular Dynamics (MD) are already used to predict fundamental properties such as interfacial tension and critical micelle concentration (CMC). worktribe.com However, these simulations often analyze the properties of known surfactant structures. The next frontier is the de novo design of new surfactant molecules that are optimized for a specific purpose before they are ever synthesized in a lab.
Future directions include:
High-Throughput Screening: Using computational tools to rapidly screen vast virtual libraries of potential surfactant molecules to identify promising candidates. New neural network architectures are being developed that can predict molecular properties with high accuracy but at a much lower computational cost than traditional methods like DFT. mit.edu
Generative Models: Employing AI and machine learning algorithms, such as variational autoencoders (VAEs) and reinforcement learning (RL), to generate entirely new molecular structures. acs.org These models can be trained on existing surfactant data and then tasked with designing novel molecules that meet a specific set of target properties, such as low CMC or high efficiency at a particular pH. acs.org
Multi-Scale Modeling: Combining different computational techniques to model surfactant behavior across multiple length and time scales. This allows researchers to connect the properties of a single molecule (quantum mechanics) to the behavior of surfactant aggregates (MD simulations) and the performance of a bulk formulation (continuum models).
Table 5: Computational Approaches in Modern Surfactant Design
| Approach | Description | Objective |
| Predictive Modeling | Using force fields (e.g., GAFF) and MD simulations to calculate properties of existing surfactants. worktribe.com | Predict IFT, CMC, surface excess concentration. |
| Generative AI | Using variational autoencoders (VAEs) to learn molecular representations and generate new structures. acs.org | De novo design of novel surfactant molecules. |
| Reinforcement Learning (RL) | Training an AI agent to optimize molecular structures to achieve a desired property threshold (e.g., low CMC). acs.org | Tailor-made surfactants with specific functionalities. |
| Advanced Neural Networks | Developing deep learning models to predict electronic structure and energy with high accuracy and efficiency. mit.edu | Accelerate the characterization of new molecules. |
This synergy between computational chemistry and AI is expected to significantly accelerate the discovery and development of next-generation amphoteric surfactants with enhanced performance and sustainability profiles. mit.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
